Methyl 2-(cinnamoyloxy)-5-iodobenzoate
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Overview
Description
Methyl 2-(cinnamoyloxy)-5-iodobenzoate is an organic compound that belongs to the class of cinnamates It is characterized by the presence of a cinnamoyloxy group attached to a benzoate moiety, which is further substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(cinnamoyloxy)-5-iodobenzoate typically involves the esterification of 2-hydroxy-5-iodobenzoic acid with cinnamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
2-Hydroxy-5-iodobenzoic acid+Cinnamoyl chloridePyridine, RefluxMethyl 2-(cinnamoyloxy)-5-iodobenzoate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cinnamoyloxy)-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The cinnamoyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 2-(cinnamoyloxy)-5-aminobenzoate or 2-(cinnamoyloxy)-5-thiocyanatobenzoate.
Oxidation: Formation of 2-(cinnamoyloxy)-5-iodobenzoic acid.
Reduction: Formation of 2-(cinnamoyloxy)-5-iodobenzyl alcohol.
Scientific Research Applications
Methyl 2-(cinnamoyloxy)-5-iodobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as self-healing polymers.
Mechanism of Action
The mechanism of action of methyl 2-(cinnamoyloxy)-5-iodobenzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane integrity of microorganisms. The cinnamoyloxy group can interact with membrane lipids, leading to increased permeability and cell death. Additionally, the iodine atom may play a role in enhancing the compound’s reactivity and binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(cinnamoyloxy)-4-iodobenzoate
- Methyl 2-(cinnamoyloxy)-3-iodobenzoate
- Methyl 2-(cinnamoyloxy)-5-bromobenzoate
Uniqueness
Methyl 2-(cinnamoyloxy)-5-iodobenzoate is unique due to the specific positioning of the iodine atom on the benzoate ring, which can influence its reactivity and interaction with other molecules. The presence of the cinnamoyloxy group also imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
307952-85-8 |
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Molecular Formula |
C17H13IO4 |
Molecular Weight |
408.19 g/mol |
IUPAC Name |
methyl 5-iodo-2-[(E)-3-phenylprop-2-enoyl]oxybenzoate |
InChI |
InChI=1S/C17H13IO4/c1-21-17(20)14-11-13(18)8-9-15(14)22-16(19)10-7-12-5-3-2-4-6-12/h2-11H,1H3/b10-7+ |
InChI Key |
NJCFECUOBXOPHR-JXMROGBWSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)I)OC(=O)C=CC2=CC=CC=C2 |
Isomeric SMILES |
COC(=O)C1=C(C=CC(=C1)I)OC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)OC(=O)C=CC2=CC=CC=C2 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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